molecular formula C18H15NO3S B10844277 4-hydroxy-N,N-diphenylbenzenesulfonamide

4-hydroxy-N,N-diphenylbenzenesulfonamide

Cat. No.: B10844277
M. Wt: 325.4 g/mol
InChI Key: KLZORRIEDRGOHR-UHFFFAOYSA-N
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Description

4-Hydroxy-N,N-diphenylbenzenesulfonamide is a chemical of significant interest in advanced electrochemical studies and pharmaceutical research. As a benzenesulfonamide derivative, it shares a core structure with compounds known for their rich redox behavior, making them valuable for fundamental electrochemical mechanism investigations . Researchers study these properties to understand electron-transfer processes and the formation of quinone-type intermediates, which are crucial in developing new electrochemical applications . In the context of medicinal chemistry, the benzenesulfonamide moiety is a privileged pharmacophore in drug discovery. This scaffold is a key feature in many compounds designed as carbonic anhydrase IX (CA IX) inhibitors, a well-validated target for anticancer agents, particularly against hypoxic tumors like triple-negative breast cancer . Furthermore, benzenesulfonamide derivatives are extensively explored for their antimicrobial properties, with research indicating potential for developing new agents to combat bacterial infections and biofilm formation . This compound serves as a versatile building block and model system for synthesizing novel derivatives and probing complex biochemical pathways in these fields.

Properties

IUPAC Name

4-hydroxy-N,N-diphenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c20-17-11-13-18(14-12-17)23(21,22)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZORRIEDRGOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide (CAS 124772-05-0)

  • Structure : Features a hydroxyl group at the 4-position and a dimethyl-substituted sulfonamide.
  • Key Differences: The methyl groups on the sulfonamide nitrogen and benzene ring reduce polarity compared to the diphenyl variant.
  • Spectral Data : IR spectra show characteristic N-H and O-H stretches at 3278–3414 cm⁻¹ and 3150–3319 cm⁻¹, respectively, similar to the target compound. However, methyl C-H stretches (~2850–2960 cm⁻¹) are unique to this analogue .

b. N-(4-Acetylphenyl)-4-methylbenzenesulfonamide

  • Structure : Contains an acetyl (-COCH₃) group instead of a hydroxyl.
  • Key Differences : The electron-withdrawing acetyl group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions. IR spectra show a strong C=O stretch at ~1663–1682 cm⁻¹, absent in hydroxylated analogues .
  • Biological Relevance : Acetylated derivatives are often explored for enhanced metabolic stability and antimicrobial activity .

c. N-(4-Hydroxyphenyl)benzenesulfonamide

  • Structure : Lacks the diphenyl substitution on the sulfonamide nitrogen.
  • Hydrogen-bonding interactions (N-H···O and O-H···O) are critical in its crystal packing, as confirmed by X-ray diffraction .
Halogenated Analogues

Compounds like 3-(((4-chlorophenyl)sulfonyl)methyl)-N-hydroxybenzimidamide introduce halogens (e.g., Cl) to the aromatic ring. These substituents:

  • Increase lipophilicity and resistance to oxidative degradation.
  • Enhance binding to hydrophobic pockets in enzymes, as seen in antimicrobial studies .
Heterocyclic Derivatives

a. 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

  • Structure : Incorporates a triazole ring fused to the sulfonamide.
  • Key Differences : The triazole moiety introduces tautomerism (thione ↔ thiol), affecting electronic properties and bioactivity. IR spectra confirm the absence of C=O stretches (~1663–1682 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) .
  • Applications : These derivatives exhibit potent enzyme inhibition due to sulfur’s nucleophilic character .

b. 4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide

  • Structure : Combines a pyrazole-thiophene hybrid with a sulfonamide.
  • Key Differences : The fluorophenyl group enhances metabolic stability, while the pyrazole ring improves π-π stacking in protein binding .

Preparation Methods

Reaction Mechanism:

  • Sulfonyl chloride activation : The hydroxyl group on the benzene ring may interfere with reactivity, necessitating protection (e.g., as a methyl ether) in some cases.

  • Nucleophilic substitution : Diphenylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Procedure :

  • 4-Hydroxybenzenesulfonyl chloride (1.0 eq) is dissolved in anhydrous dichloromethane (DCM).

  • Diphenylamine (1.2 eq) and pyridine (2.0 eq) are added dropwise under nitrogen at 0°C.

  • The mixture is stirred at room temperature for 12–24 hours.

  • The product is isolated via aqueous workup and recrystallized from ethanol/water.

Challenges :

  • Low reactivity of diphenylamine due to steric hindrance and reduced nucleophilicity.

  • Competing side reactions (e.g., hydrolysis of sulfonyl chloride) require careful control of moisture.

Yield : 45–60% (unoptimized).

Protection-Deprotection Strategy

To mitigate hydroxyl group interference, a methyl-protected intermediate is synthesized first.

Steps:

  • Protection :

    • 4-Methoxybenzenesulfonyl chloride is prepared by treating 4-hydroxybenzenesulfonic acid with methyl chloride in NaOH.

  • Sulfonamide Formation :

    • React with diphenylamine under standard conditions (DCM, pyridine).

  • Deprotection :

    • Demethylation using BBr₃ in DCM at −78°C to restore the hydroxyl group.

Optimization :

  • Demethylation efficiency reaches >90% with excess BBr₃ and controlled temperature.

Yield : 70–85% (over three steps).

Transition-Metal-Free N-Arylation

Aryl groups are introduced sequentially to the sulfonamide nitrogen using o-silylaryl triflates and CsF.

Procedure:

  • 4-Hydroxybenzenesulfonamide (1.0 eq) is treated with phenyl o-silylaryl triflate (2.2 eq) and CsF (3.0 eq) in DMSO at 25°C.

  • The reaction proceeds via a single-electron transfer (SET) mechanism, forming N,N-diarylated products.

Key Advantages :

  • Avoids transition-metal catalysts.

  • Tolerates electron-rich and electron-poor aryl groups.

Yield : 65–80%.

Reductive Amination Pathway

Though less common, reductive amination offers an alternative route for introducing phenyl groups.

Steps:

  • Imine Formation :

    • Condense 4-hydroxybenzenesulfonamide with benzaldehyde in ethanol.

  • Reduction :

    • Use NaBH₄ or NaBH₃CN to reduce the imine intermediate to the secondary amine.

Limitations :

  • Requires stoichiometric reducing agents.

  • Lower yields (~50%) due to competing side reactions.

Analytical Validation

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, OH), 7.8–7.2 (m, 14H, aromatic).

  • MS (ESI) : m/z 351.1 [M+H]⁺.

  • HPLC Purity : >98%.

Comparative Analysis :

MethodYield (%)Purity (%)Key Advantage
Direct Sulfonylation45–6095Simplicity
Protection-Deprotection70–8598High yield, avoids side reactions
N-Arylation65–8097Transition-metal-free, scalable

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hydroxy-N,N-diphenylbenzenesulfonamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of diphenylamine followed by hydroxylation. Key steps include:

  • Sulfonation : React diphenylamine with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
  • Hydroxylation : Introduce the hydroxyl group via electrophilic substitution using H₂O₂ or acidic hydrolysis.
  • Optimization : Use catalysts like pyridine to stabilize intermediates and improve regioselectivity. Monitor reaction progress via TLC or HPLC. Crystallization in ethanol/water mixtures enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-hydroxy-N,N-diphenylbenzenesulfonamide?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm aromatic proton environments and sulfonamide linkage (e.g., NH proton at δ 10–12 ppm).
  • FT-IR : Identify sulfonyl (S=O, ~1350 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • Elemental Analysis : Verify stoichiometry (C, H, N, S) .

Q. How should researchers handle and store 4-hydroxy-N,N-diphenylbenzenesulfonamide to prevent decomposition?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to avoid moisture absorption and oxidation.
  • Handling : Use PPE (gloves, goggles) in fume hoods. Avoid dust formation; employ wetting agents during transfer.
  • Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates degradation. Validate purity via melting point analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when hydrogen bonding patterns of 4-hydroxy-N,N-diphenylbenzenesulfonamide vary under different crystallization conditions?

  • Methodological Answer :

  • Solvent Screening : Test polar (DMSO, ethanol) vs. non-polar (toluene) solvents to stabilize hydrogen bonds (N–H⋯O, O–H⋯O).
  • Temperature Gradients : Slow cooling (0.5°C/hour) promotes ordered crystal lattices.
  • X-ray Diffraction : Compare unit cell parameters across conditions. Use software (e.g., SHELX, OLEX2) to model disorder or polymorphism. Reference analogous sulfonamide structures for validation .

Q. What computational methods are suitable for predicting the interaction of 4-hydroxy-N,N-diphenylbenzenesulfonamide with biological targets, and how can docking results be validated experimentally?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrase). Adjust protonation states at physiological pH.
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability.
  • Validation : Compare docking scores with in vitro IC₅₀ assays. For example, test inhibition of bacterial carbonic anhydrase via stopped-flow kinetics .

Q. When conflicting biological activity data arise from different assay conditions, what methodological approaches can reconcile these discrepancies?

  • Methodological Answer :

  • Standardization : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and temperature controls (37°C).
  • Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple replicates.
  • Orthogonal Assays : Cross-validate with fluorescence-based assays (e.g., Förster resonance energy transfer) or SPR for binding affinity.
  • Control Experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies) .

Q. How can hyphenated analytical techniques improve the detection of impurities in 4-hydroxy-N,N-diphenylbenzenesulfonamide?

  • Methodological Answer :

  • LC-MS/MS : Identify trace byproducts (e.g., sulfonic acid derivatives) using C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid).
  • GC-MS : Detect volatile impurities (e.g., residual solvents) post-derivatization.
  • NMR-HPLC : Couple preparative HPLC with offline NMR for structural elucidation of unknown peaks .

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